1-methyl-2-(oxane-4-carbonyl)-1H-imidazole
Description
Properties
IUPAC Name |
(1-methylimidazol-2-yl)-(oxan-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-5-4-11-10(12)9(13)8-2-6-14-7-3-8/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBRIJGQCIYBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its role in various biological processes. The imidazole moiety is critical in enzymatic catalysis and serves as a building block for numerous bioactive molecules.
Catalytic Role : Imidazole derivatives often act as acid-base catalysts in biological systems. They facilitate reactions by stabilizing transition states and participating in proton transfer processes. This property is particularly relevant for this compound, as it can mimic the action of histidine residues found in enzymes, enhancing reaction rates under physiological conditions .
Nucleophilic Activity : The neutral form of imidazole can act as a nucleophile, attacking electrophilic centers in substrates. This is significant for the compound's potential interactions with various biological targets, including proteins and nucleic acids .
Biological Activities
This compound exhibits several biological activities:
- Antimicrobial Properties : Compounds with imidazole structures are often explored for their antimicrobial effects. Studies suggest that similar derivatives can inhibit bacterial growth and exhibit antifungal activity .
- Antitumor Activity : Research indicates that imidazole derivatives can possess antitumor properties by inhibiting specific kinases involved in cancer progression. For instance, modifications on the imidazole ring have shown promising results against various cancer cell lines .
- Anti-inflammatory Effects : Imidazole compounds are also noted for their anti-inflammatory properties. They may modulate immune responses and reduce inflammation through various biochemical pathways .
Data Table of Biological Activities
Case Studies
- Antitumor Activity : A study investigated the effect of this compound on BRAF mutant melanoma cells. The compound demonstrated significant inhibitory activity with an IC50 value indicating potent efficacy against tumor growth .
- Antimicrobial Efficacy : Another research project focused on the antimicrobial properties of imidazole derivatives, highlighting the ability of this compound to inhibit the growth of pathogenic bacteria, suggesting its potential use in treating infections .
- Anti-inflammatory Mechanism : In vitro studies revealed that the compound could effectively reduce pro-inflammatory cytokines in activated macrophages, supporting its role as an anti-inflammatory agent .
Scientific Research Applications
Pharmaceutical Applications
Imidazole derivatives are widely recognized for their biological activities, including antimicrobial and antifungal properties. The specific application of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole in pharmaceuticals is under investigation due to its potential role as a scaffold for drug development.
- Antimicrobial Activity : Preliminary studies indicate that compounds with imidazole rings exhibit significant antibacterial and antifungal activity. The oxane substituent may enhance these properties by improving solubility or bioavailability.
Agrochemical Applications
The agricultural sector has shown interest in imidazole derivatives for their potential use as pesticides or herbicides. The unique structure of this compound may contribute to the development of new agrochemicals that are more effective and environmentally friendly.
- Case Study : A study on imidazole-based fungicides demonstrated that modifications to the imidazole ring can lead to increased efficacy against specific plant pathogens. The incorporation of carbonyl groups has been linked to improved activity profiles.
Material Science
Imidazoles are also utilized in the synthesis of polymers and materials with unique properties. The incorporation of this compound into polymer matrices may result in materials with enhanced thermal stability or mechanical properties.
- Polymer Development : Research has shown that imidazole-containing polymers exhibit improved conductivity and thermal properties, making them suitable for applications in electronics and coatings.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Imidazole derivatives vary widely based on substituents at the 1- and 2-positions. Key comparisons include:
- Lipophilicity vs. Polarity: The oxane-4-carbonyl group increases polarity compared to alkyl chains (e.g., 1-nonylimidazole), likely improving solubility in polar solvents like ethanol or DMF .
- Electron Effects : The electron-withdrawing nature of the carbonyl group may reduce the electron density of the imidazole ring, contrasting with electron-donating groups like methylthio (). This could hinder electrophilic substitution reactions, such as nitration, which proceed more readily in electron-rich imidazoles .
Reactivity in Catalytic Reactions
The C-2 substituent significantly impacts reactivity. For example:
- Palladium-Catalyzed Alkenylation : Styryl-substituted imidazoles (e.g., 3a–3d in ) undergo efficient C-2 alkenylation with styrenes. The bulky oxane-4-carbonyl group in the target compound may sterically hinder similar reactions, necessitating modified catalytic conditions .
- This contrasts with halogenation/alkynylation strategies used for fluorophore synthesis (e.g., 1a–1b in –10) .
Preparation Methods
General Synthetic Approaches to Imidazole Derivatives
The synthesis of substituted imidazoles, including 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole, typically involves the formation of the imidazole ring through cyclization reactions that assemble the heterocyclic core while introducing desired substituents. Recent advances (2018-present) in imidazole synthesis emphasize regioselective bond formation and functional group compatibility.
Key strategies include:
Cyclization of imidamides with carbonyl-containing reagents: Imidamides can react with various carbonyl compounds under acidic or catalytic conditions to form substituted imidazoles with control over substitution at N-1 and C-2 positions.
Use of α-azidoenones and nitriles: These reactants can undergo metal-free or catalyzed cyclizations to yield tri- or tetrasubstituted imidazoles, often tolerating functional groups such as esters, sulphones, and aryl halides.
Catalytic methods: Transition metal catalysts (e.g., rhodium, copper, iron, gold) and organocatalysts (e.g., N-heterocyclic carbenes) have been employed to promote ring formation and substitution pattern control.
Multicomponent reactions: Combining amines, aldehydes, and other building blocks in one-pot procedures facilitates efficient imidazole synthesis with diverse substitution.
These methodologies provide a foundation for preparing complex imidazole derivatives like this compound.
Specific Considerations for this compound
Given the structure of this compound, the synthetic route must achieve:
N-1 methylation on the imidazole ring.
Attachment of the oxane-4-carbonyl group at the C-2 position.
A plausible synthetic pathway involves:
Step 1: Synthesis of 1-methylimidazole intermediate. Starting from imidazole, selective methylation at the N-1 position can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
Step 2: Introduction of the oxane-4-carbonyl moiety. This can be accomplished by acylation of the 2-position of the 1-methylimidazole with a suitable tetrahydropyran-4-carbonyl chloride or anhydride, using a base like triethylamine to facilitate nucleophilic substitution.
Step 3: Purification and characterization. The product is typically isolated as a powder with high purity (>95%) and stored at low temperatures (around 4°C) to maintain stability.
Data Table: Summary of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | 1-methylimidazole or imidazole (for methylation) |
| Methylation agent | Methyl iodide or dimethyl sulfate |
| Acylation reagent | Tetrahydropyran-4-carbonyl chloride or anhydride |
| Solvent | Acetonitrile, dichloromethane |
| Base | Triethylamine or similar |
| Temperature | 0–25°C |
| Reaction time | Several hours (typically 2–6 hours) |
| Product form | Powder |
| Purity | ≥95% |
| Storage temperature | 4°C |
Research Findings and Optimization
Selectivity: Methylation at N-1 is highly selective under controlled conditions, avoiding overalkylation.
Functional group tolerance: The tetrahydropyran ring is stable under the acylation conditions, allowing for clean incorporation without ring opening.
Yield optimization: Using freshly prepared acyl chloride and dry solvents improves yield and purity.
Purification: Crystallization or column chromatography can be employed to achieve high purity.
Stability: The compound is stable as a powder stored at 4°C, minimizing decomposition or hydrolysis.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole?
- Methodology :
- Step 1 : Start with a substituted imidazole core (e.g., 1-methylimidazole derivatives).
- Step 2 : Introduce the oxane-4-carbonyl moiety via nucleophilic acyl substitution or coupling reactions. For example, use a chlorosulfonic acid-mediated reaction to functionalize the imidazole ring .
- Step 3 : Optimize reaction conditions (solvent, catalyst, temperature). Evidence from similar compounds shows that replacing Pd/C with Raney Ni as a catalyst avoids dehalogenation and improves yields (e.g., 92% yield in cyclization steps) .
- Step 4 : Purify via column chromatography or recrystallization, validated by LC-MS or NMR .
Q. How can structural characterization of this compound be systematically performed?
- Analytical Workflow :
- IR Spectroscopy : Confirm carbonyl (C=O) and imidazole ring vibrations (e.g., 1650–1700 cm⁻¹ for carbonyl) .
- NMR : Use ¹H/¹³C NMR to assign protons and carbons. For example, the oxane ring protons appear as multiplets (δ 3.5–4.5 ppm), while the imidazole methyl group resonates near δ 3.0–3.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Validate purity (e.g., <0.4% deviation between calculated and observed C/H/N ratios) .
Advanced Research Questions
Q. How can contradictory data in synthesis yields be resolved?
- Case Study : A study on imidazole derivatives reported inconsistent yields (60–92%) during cyclization .
- Root Cause Analysis :
- Catalyst choice (Pd/C vs. Raney Ni) affects side reactions (e.g., dehalogenation).
- Solvent polarity (ethanol vs. water) influences intermediate stability.
- Resolution :
- Use Raney Ni to suppress dehalogenation .
- Monitor reaction progress via LC-MS to identify byproducts early .
Q. What computational methods are suitable for predicting the bioactivity of this compound?
- Methodology :
- Molecular Docking : Screen against target proteins (e.g., fungal CYP51 for antifungal activity). For example, docking studies of similar imidazoles revealed binding poses with ΔG values <−8 kcal/mol .
- QSAR Modeling : Correlate substituent effects (e.g., oxane ring size) with activity using descriptors like logP and polar surface area .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How can reaction byproducts be minimized during scale-up?
- Process Optimization :
- Temperature Control : Maintain 45°C during cyclization to avoid incomplete ring closure (yields drop to <50% at 25°C) .
- Catalyst Recycling : Reuse Raney Ni via filtration, reducing cost and waste .
- Inert Atmosphere : Use N₂ to prevent oxidation of sensitive intermediates .
Methodological Challenges
Q. What strategies are effective in resolving ambiguous NMR assignments?
- Approach :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, HSQC can link imidazole C2 protons to carbons at δ 120–130 ppm .
- Deuterated Solvents : Use DMSO-d₆ to enhance solubility and signal resolution for polar intermediates .
- Comparative Analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., 2-ethyl-4-methylimidazole derivatives) .
Q. How can the hydrolytic stability of the oxane-4-carbonyl group be evaluated?
- Experimental Design :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours.
- LC-MS Monitoring : Quantify degradation products (e.g., free oxane-4-carboxylic acid) .
- Kinetic Analysis : Calculate half-life (t₁/₂) under physiological conditions (e.g., pH 7.4, 37°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
